1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a piperazine moiety at position 3. Its synthesis typically involves reductive amination and microwave-assisted hydrolysis, as demonstrated in the preparation of key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (Scheme 1, ).
The compound’s structural complexity enables interactions with neurotransmitter receptors, particularly dopamine D2 receptors. In biological evaluations, derivatives of substituted piperidines and (2-methoxyphenyl)piperazines exhibited high dopamine D2 affinity (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, Ki = 8.2 nM). Docking studies suggest that the methoxy groups and piperazine-piperidine scaffold contribute to binding at orthosteric or allosteric sites.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-30-19-9-7-18(8-10-19)20-17-22-24(25-11-12-29(22)26-20)28-15-13-27(14-16-28)21-5-3-4-6-23(21)31-2/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIBDTWRDGKAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring substituted with methoxyphenyl and pyrazolo[1,5-a]pyrazin moieties, which are critical for its biological interactions.
Antitumor Activity
Recent studies have indicated that similar compounds within the piperazine family exhibit significant antitumor activity. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential for further development as antitumor agents .
Dopamine D2 Receptor Affinity
The compound has been assessed for its affinity towards dopamine D2 receptors (D2 DAR). A related derivative showed a Ki value of 54 nM, indicating a strong binding affinity. This suggests that the compound could potentially modulate dopaminergic signaling pathways, which are crucial in various neurological disorders .
The mechanism through which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Docking studies have provided insights into how the piperazine moiety interacts with D2 DAR, proposing stable configurations that enhance binding efficacy . Additionally, the presence of methoxy groups may influence lipophilicity and receptor interactions.
Study on Antitubercular Activity
In a focused study on antitubercular agents, derivatives similar to the target compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for therapeutic application .
Cytotoxicity Evaluation
In cytotoxicity assays performed on HEK-293 cells (human embryonic kidney), compounds derived from similar structures showed low toxicity levels, suggesting a favorable safety profile for further development in drug formulations .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50/IC90 Values |
|---|---|---|
| Antitumor | Cytotoxicity against various cancer cell lines | 1.35 - 2.18 μM |
| Dopamine D2 Receptor | Binding affinity | Ki = 54 nM |
| Antitubercular | Activity against Mycobacterium tuberculosis | IC90 = 3.73 - 4.00 μM |
Comparison with Similar Compounds
Key Observations :
- Aryl Group Position : The 4-methoxyphenyl group on the pyrazolo-pyrazine core (target compound) enhances electron-donating effects compared to 4-fluorophenyl (G430-1277). This may improve receptor binding via π-π interactions.
- Piperazine Substitutions : 2-Methoxyphenyl (target) vs. 4-chlorophenyl (G430-1277) alters steric bulk and lipophilicity, impacting blood-brain barrier penetration.
Piperazine Derivatives with Varied Substitutions
Positional Isomerism (Ortho vs. Para Methoxy)
1-(2-Methoxyphenyl)piperazine Derivatives :
Antibacterial Derivatives :
Receptor Selectivity and Docking Analysis
- Dopamine D2 vs. Serotonin 5-HT1A: The target compound’s pyrazolo-pyrazine core mimics purine scaffolds, favoring adenosine or dopamine receptors. In contrast, p-MPPI (4-(2'-methoxyphenyl)-piperazine derivative) acts as a 5-HT1A antagonist (ID50 = 5 mg/kg), highlighting the role of pyrazolo-pyrazine in receptor specificity.
Docking Results :
- Substituted piperidines with nitrobenzyl groups (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show stronger hydrogen bonding with D2 receptors than the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
